Biotin-36-dctp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

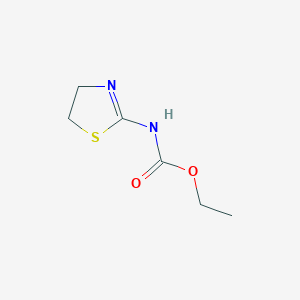

Biotin-36-dctp is a modified nucleotide that is widely used in scientific research to study DNA replication and repair mechanisms. It is a radioactive compound that can be incorporated into DNA molecules during replication, allowing researchers to track the movement of DNA and identify the specific enzymes involved in the process.

Mecanismo De Acción

Biotin-36-dctp is incorporated into DNA molecules during replication through the action of DNA polymerases. These enzymes recognize the biotin-36-dctp molecule and incorporate it into the growing DNA strand. Once incorporated, the biotin-36-dctp molecule can be detected using a variety of techniques, including autoradiography and immunological detection methods.

Efectos Bioquímicos Y Fisiológicos

Biotin-36-dctp is a radioactive compound that can potentially have harmful effects on living organisms. However, it is typically used in very small quantities and is not known to have any significant toxic effects. Biotin-36-dctp is incorporated into DNA molecules during replication, but it does not appear to have any significant effects on DNA structure or function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Biotin-36-dctp is a highly specific and sensitive tool for studying DNA replication and repair mechanisms. It allows researchers to label and track specific DNA sequences, which can be useful for identifying the enzymes involved in these processes. However, biotin-36-dctp is a radioactive compound that requires special handling and disposal procedures. It is also relatively expensive and may not be readily available in all research settings.

Direcciones Futuras

There are many potential future directions for research involving biotin-36-dctp. One area of focus is the development of new techniques for incorporating biotin-36-dctp into DNA molecules. This could include the use of modified nucleotides or new DNA polymerases that are more efficient at incorporating biotin-36-dctp. Another area of focus is the development of new detection methods for biotin-36-dctp. This could include the use of new imaging techniques or the development of more sensitive detection methods. Finally, there is a need for more research on the long-term effects of biotin-36-dctp on living organisms. This could include studies on the potential health effects of exposure to low levels of biotin-36-dctp over extended periods of time.

Métodos De Síntesis

Biotin-36-dctp is synthesized by introducing a radioactive isotope of carbon (carbon-14) into a dctp molecule, which is then coupled with biotin to create biotin-36-dctp. The synthesis process involves several steps, including nucleotide purification, radiolabeling, and biotinylation. The final product is a highly purified and stable compound that can be used in a variety of research applications.

Aplicaciones Científicas De Investigación

Biotin-36-dctp is widely used in scientific research to study DNA replication and repair mechanisms. It is particularly useful for identifying the specific enzymes involved in DNA replication and repair, as well as for tracking the movement of DNA molecules during these processes. Biotin-36-dctp can be incorporated into DNA molecules during replication, allowing researchers to label and track specific DNA sequences. This technique is useful for identifying the enzymes involved in DNA replication and repair, as well as for studying the effects of mutations and other genetic abnormalities on these processes.

Propiedades

Número CAS |

145396-05-0 |

|---|---|

Nombre del producto |

Biotin-36-dctp |

Fórmula molecular |

C46H79N8O23P3S |

Peso molecular |

1237.1 g/mol |

Nombre IUPAC |

[[5-[4-amino-2-oxo-5-[3-[2-[2-[2-[2-[2-[2-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C46H79N8O23P3S/c47-44-34(31-54(46(60)53-44)42-30-36(55)37(75-42)32-74-79(64,65)77-80(66,67)76-78(61,62)63)10-9-18-68-20-22-70-24-26-72-28-29-73-27-25-71-23-21-69-19-17-50-41(58)13-4-2-8-15-48-39(56)12-3-1-7-16-49-40(57)14-6-5-11-38-43-35(33-81-38)51-45(59)52-43/h31,35-38,42-43,55H,1-8,11-30,32-33H2,(H,48,56)(H,49,57)(H,50,58)(H,64,65)(H,66,67)(H2,47,53,60)(H2,51,52,59)(H2,61,62,63) |

Clave InChI |

SKUVIJKENNLWRT-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Sinónimos |

biotin-36-dCTP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)

![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)